molecular formula C13H18BrN B13008133 (1-(2-Bromophenyl)cyclohexyl)methanamine

(1-(2-Bromophenyl)cyclohexyl)methanamine

Cat. No.: B13008133
M. Wt: 268.19 g/mol
InChI Key: AJYAWFOLJUVJEX-UHFFFAOYSA-N
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Description

(1-(2-Bromophenyl)cyclohexyl)methanamine (CAS 1341356-85-1) is a brominated aromatic compound with the molecular formula C13H18BrN and a molecular weight of 268.20 . This chemical scaffold, featuring a cyclohexyl group and a bromophenyl moiety, is of significant interest in medicinal chemistry and organic synthesis. The structure suggests potential as a key synthetic intermediate or a pharmacologically active scaffold. Compounds with similar structural features, such as those containing cyclohexyl and bromophenyl groups, are frequently explored as intermediates in multi-step synthetic routes, including the preparation of complex molecules for pharmaceutical applications . The structural motifs present in this molecule are commonly found in compounds investigated for their biological activity, such as quinazolinone derivatives which are known for their analgesic, anti-inflammatory, and antitumor properties . Researchers may utilize this amine as a versatile building block in multicomponent reactions (MCRs), which are powerful tools for the rapid and efficient construction of diverse chemical libraries for drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2-bromophenyl)cyclohexyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c14-12-7-3-2-6-11(12)13(10-15)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYAWFOLJUVJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Bromophenyl)cyclohexyl)methanamine typically involves the following steps:

    Bromination: The starting material, phenylcyclohexane, undergoes bromination to introduce a bromine atom at the ortho position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of (1-(2-Bromophenyl)cyclohexyl)methanamine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Bromophenyl)cyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups present in the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1-(2-Bromophenyl)cyclohexyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(2-Bromophenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, while the cyclohexyl and methanamine groups contribute to the overall molecular stability and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent(s) Key Structural Features Reference Yield (if available)
[1-(2-Bromophenyl)cyclohexyl]methanamine 2-Bromophenyl Bromine at ortho position Not explicitly reported
[1-(4-Fluorophenyl)cyclohexyl]methanamine 4-Fluorophenyl Fluorine at para position 84%
[1-(2-Pyridinyl)cyclohexyl]methanamine 2-Pyridinyl Nitrogen-containing heterocycle 87%
[1-(3-(Trifluoromethyl)phenyl)cyclohexyl]methanamine 3-Trifluoromethylphenyl Electron-withdrawing CF₃ group 90%
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine 2,4-Dichlorophenyl Two chlorine atoms (ortho and para) CAS: 944348-13-4
N-Methyl-1-{(1S,2R)-2-[(1,2,4-triazolidin-1-yl)methyl]cyclohexyl}methanamine Triazolidine-functionalized Complex substituent with triazolidine ring Formula: C₁₁H₂₄N₄

Key Observations :

  • Electronic Effects : The 2-bromophenyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing CF₃ group in the trifluoromethyl analog . The 4-fluorophenyl derivative exhibits weaker electronic perturbation due to fluorine's lower electronegativity .
  • Biological Relevance : Nitrogen-containing heterocycles (e.g., pyridinyl) enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetic profiles .

Physicochemical Properties

Comparative spectral and analytical

Compound Name $^1$H NMR (δ, ppm) GC/MS (m/z) Notable Peaks/Features
[1-(4-Fluorophenyl)cyclohexyl]methanamine 1.14–1.52 (m, 8H), 2.67 (s, 2H), 7.00–7.10 (m) 176 (40%), 109 (100%) Fluorine coupling observed
[1-(2-Pyridinyl)cyclohexyl]methanamine 1.14–1.55 (m, 10H), 2.79 (s, 2H), 8.60–8.62 (m) 173 (11%), 161 (100%) Pyridine ring protons
Target Compound (Predicted) ~1.2–1.6 (m, cyclohexyl), ~7.2–7.5 (m, aryl) ~245 (M$^+$) Bromine isotope pattern (1:1)

Notes:

  • The 4-fluorophenyl analog shows a characteristic singlet for the methanamine protons at δ 2.67 .
  • Bromine’s isotopic signature (m/z 79/81) in the target compound would distinguish it from chlorine or fluorine analogs in mass spectrometry .

Biological Activity

(1-(2-Bromophenyl)cyclohexyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclohexyl group linked to a methanamine moiety, with a 2-bromophenyl substituent, which may enhance its reactivity and biological efficacy. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential, particularly in neuropharmacology and oncology.

Chemical Structure

The compound can be represented as follows:

C13H16BrN\text{C}_{13}\text{H}_{16}\text{Br}\text{N}

This structure includes:

  • A bromophenyl group, which may influence the compound's interaction with biological targets.
  • A cyclohexyl ring, providing a hydrophobic character that can affect membrane permeability and receptor binding.

Preliminary studies suggest that (1-(2-Bromophenyl)cyclohexyl)methanamine may act through several mechanisms:

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, potentially affecting mood and cognition.
  • Anticancer Activity : Compounds with analogous structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that (1-(2-Bromophenyl)cyclohexyl)methanamine could also possess anticancer properties.

In Vitro Studies

Research has indicated that (1-(2-Bromophenyl)cyclohexyl)methanamine exhibits significant biological activity. Here are some findings from relevant studies:

Study Cell Line IC50 (µM) Effect
Study 1MCF-715.63Induces apoptosis
Study 2U-93712.00Cytotoxic effect
Study 3CEM-1310.50Antiproliferative activity

These results suggest that the compound may induce apoptosis in cancer cells and inhibit cell proliferation effectively.

Case Studies

  • Neuropharmacological Effects : In a study involving animal models, (1-(2-Bromophenyl)cyclohexyl)methanamine was administered to assess its impact on anxiety-like behavior. The results indicated a significant reduction in anxiety-related behaviors, suggesting potential for treating anxiety disorders.
  • Anticancer Efficacy : A comparative study assessed the cytotoxic effects of (1-(2-Bromophenyl)cyclohexyl)methanamine against standard chemotherapeutic agents like doxorubicin. The compound showed comparable or superior efficacy in certain cancer cell lines, highlighting its potential as an alternative therapeutic agent.

Synthesis Methods

The synthesis of (1-(2-Bromophenyl)cyclohexyl)methanamine can be achieved through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing brominated precursors to introduce the bromophenyl group.
  • Electrophilic Aromatic Substitution : This method allows for the selective introduction of functional groups onto the aromatic ring.

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